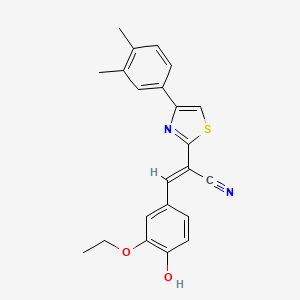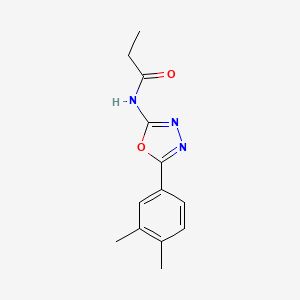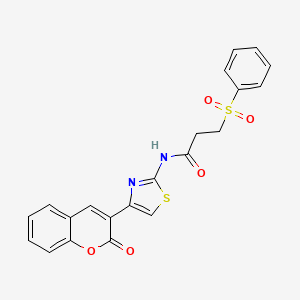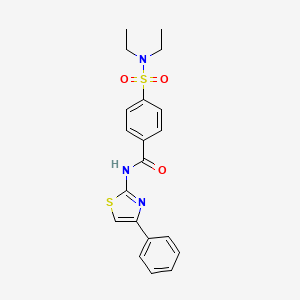![molecular formula C24H26N6 B2931798 6-(azepan-1-yl)-N-benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 897620-64-3](/img/structure/B2931798.png)
6-(azepan-1-yl)-N-benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(azepan-1-yl)-N-benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives . These compounds are known for their diverse biological potential and are considered as bioisosteres with purines . They have been applied on a large scale in the medical and pharmaceutical fields .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves the design and synthesis of new compounds based on the pyrazolo[3,4-d]pyrimidine scaffold . The process involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of thiophene-2-carboxamides with carboxylic anhydrides or acid chlorides . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .Aplicaciones Científicas De Investigación
1. Antiproliferative Activity Against Leukemia Cell Lines A series of new pyrazolo[3,4-d]pyrimidine derivatives, which include the compound , were designed, synthesized, and evaluated against leukemia cell lines . These compounds showed good in vitro anti-proliferative activities, with some of them being 8–10 times more potent than the BTK inhibitor ibrutinib . The IC50 values of promising compounds were observed in the range of 0.84–2.9 μM against L1210, K562, and HL-60 cell lines .
Inhibition of CDK2
The compound has been identified as a potential inhibitor of CDK2, a protein kinase that plays a key role in cell division and survival . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized as novel CDK2 targeting compounds . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .
Potential Use in Cancer Treatment
Given the compound’s antiproliferative activity against leukemia cell lines and its potential as a CDK2 inhibitor, it could be explored further for its potential use in cancer treatment . The compound’s ability to inhibit cell division and promote apoptosis could make it a promising candidate for cancer therapeutics .
Role in Signal Transduction Pathways
Protein kinases, which CDK2 is a part of, play active roles in signal transduction pathways in humans . Dysfunction of protein kinases can cause many diseases, including cancer, inflammatory disease, metabolic disorder, cardiovascular disease, and neurodegenerative disorders . Therefore, the compound’s potential as a protein kinase inhibitor could have implications in the treatment of these diseases .
Direcciones Futuras
The future directions in the research of pyrazolo[3,4-d]pyrimidine derivatives involve the design and synthesis of new compounds based on the pyrazolo[3,4-d]pyrimidine scaffold to develop novel CDK2 inhibitors . The aim is to construct novel pyrimidines with higher selectivity as anticancer agents .
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division . The compound’s interaction with CDK2 also induces apoptosis within cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis . The downstream effects include a significant reduction in the proliferation of cancer cells .
Pharmacokinetics
The compound’s degree of lipophilicity, which reflects its affinity for a lipid environment, allows it to diffuse easily into cells .
Result of Action
The compound’s action results in a significant inhibition of cell growth . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45-97 nM and 6-99 nM, respectively . It also exerts moderate activity against HepG-2 with an IC50 range of 48-90 nM .
Propiedades
IUPAC Name |
6-(azepan-1-yl)-N-benzyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6/c1-2-10-16-29(15-9-1)24-27-22(25-17-19-11-5-3-6-12-19)21-18-26-30(23(21)28-24)20-13-7-4-8-14-20/h3-8,11-14,18H,1-2,9-10,15-17H2,(H,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNKEYDEZPJDLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(azepan-1-yl)-N-benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2931718.png)





![Ethyl 4-amino-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B2931727.png)
![5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2931730.png)
![3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide](/img/structure/B2931732.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2931736.png)
